

Technical Safety & Handling Guide: 4-(Benzyloxy)-2-bromopyrimidine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-(Benzyloxy)-2-bromopyrimidine

CAS No.: 1209458-37-6

Cat. No.: B2896731

[Get Quote](#)

Part 1: Chemical Identity & Structural Significance[1]

Identification

- Chemical Name: **4-(Benzyloxy)-2-bromopyrimidine**[1]
- IUPAC Name: 2-bromo-4-(phenylmethoxy)pyrimidine[1]
- CAS Number: Note: This specific isomer is often custom-synthesized or listed under varying registry numbers depending on the vendor (e.g., close analogs like 108381-28-8 exist).[1] Verify specific batch CAS with your supplier (e.g., Combi-Blocks, Enamine).[1]
- Molecular Formula: C₁₁H₉BrN₂O[1]
- Molecular Weight: 265.11 g/mol [1]
- SMILES: BrC1=NC=CC(OCC2=CC=CC=C2)=N1

Structural Activity Relationship (SAR) & Reactivity

This compound is a bifunctional pyrimidine scaffold used critically in Fragment-Based Drug Discovery (FBDD).[1] Its safety profile is dictated by two distinct functional zones:

- The Electrophilic Core (C2-Bromine): The bromine at the 2-position is highly activated for Nucleophilic Aromatic Substitution (S_NAr) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] Risk: High reactivity with skin proteins (sensitization potential).
- The Lipophilic Shield (C4-Benzyloxy): This group acts as a protected hydroxyl.[1] While generally stable, it increases the compound's lipophilicity (LogP ~2.5–3.0), facilitating dermal absorption. Risk: Systemic toxicity if absorbed.[1]

Part 2: Hazard Profiling (The "Why" Behind the Regulations)

Standard SDSs often list generic hazards.[1] As a scientist, you must understand the mechanistic basis of these risks to implement effective controls.

GHS Classification & Mechanistic Justification

Hazard Class	Category	H-Code	Scientific Justification
Skin Irritation	Cat 2	H315	Hydrolysis of the C-Br bond upon contact with moisture/sweat can release trace Hydrogen Bromide (HBr), causing chemical irritation.[1]
Eye Irritation	Cat 2A	H319	The pyrimidine nitrogen lone pairs are basic; combined with the electrophilic C2, this creates a severe irritant to mucous membranes.
STOT-SE	Cat 3	H335	Fine dusts of halogenated heteroaromatics are potent respiratory irritants.[1]
Sensitization	Watch	H317	High Potential: Electrophilic pyrimidines can haptenize proteins, leading to allergic contact dermatitis upon repeated exposure.[1]

Stability & Storage Protocol

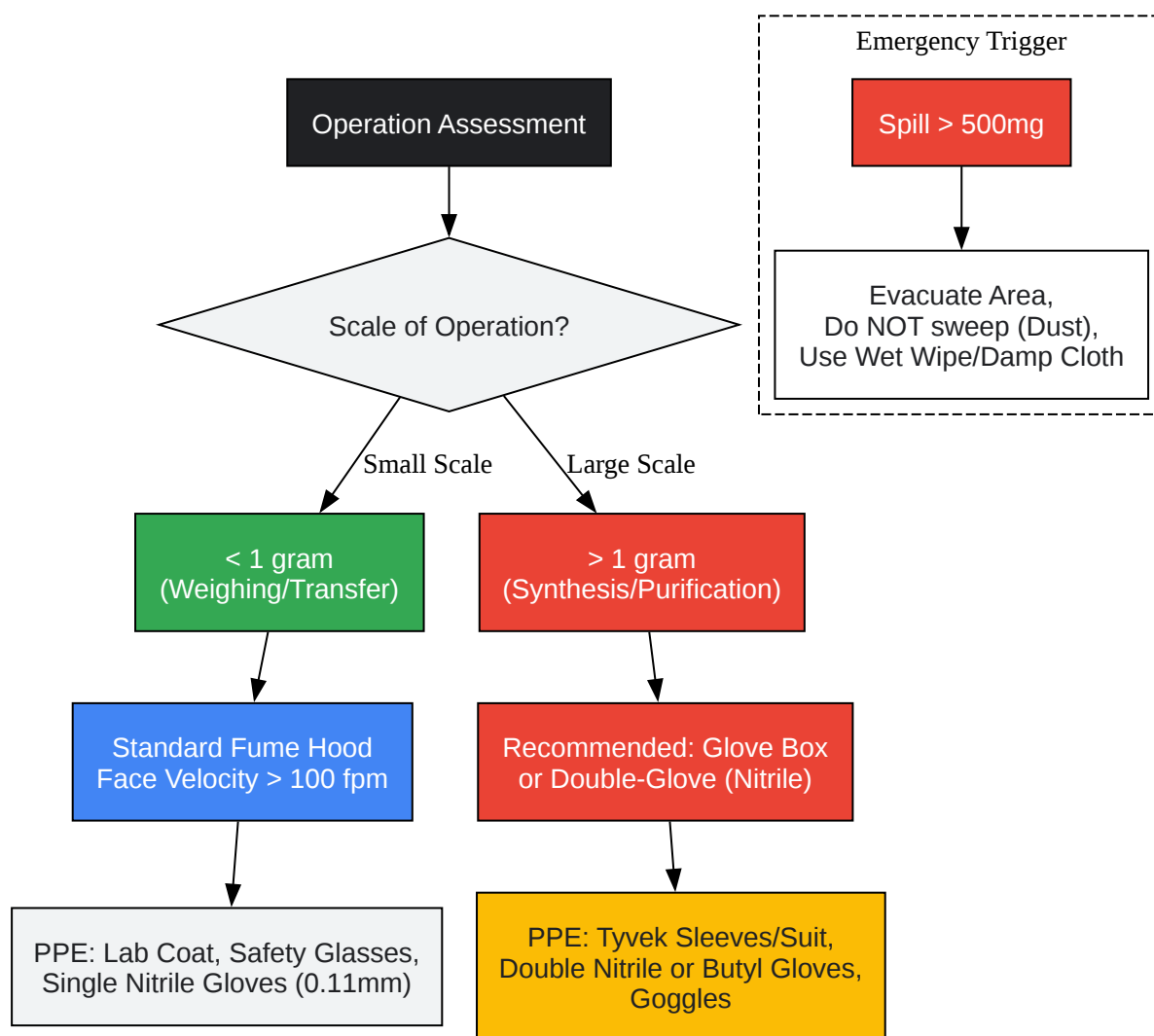
- Moisture Sensitivity: The C2-Bromine bond is susceptible to slow hydrolysis in humid air, generating HBr and the corresponding pyrimidone.[1]

- Light Sensitivity: Benzyloxy ethers can undergo photo-oxidation or radical decomposition under intense UV light.
- Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccate.

Part 3: Handling & Emergency Response[1]

Decision Tree: Handling & PPE

Do not rely solely on a lab coat.[1] Use this logic flow to determine the necessary protection level based on your operation scale.



[Click to download full resolution via product page](#)

Caption: Operational safety logic flow for handling halogenated pyrimidines. Note the escalation to double-gloving at >1g scale due to potential permeation.

First Aid Specifics

- Eye Contact: Flush for 15 minutes minimum.[1] The basicity of the pyrimidine ring requires prolonged irrigation to normalize pH.[1]
- Skin Contact: Wash with soap and water.[1] Do not use alcohol (ethanol/isopropanol); this increases the solubility of the benzyloxy group, driving the compound deeper into the dermis.

Part 4: Synthetic Utility & Process Safety[1]

The primary utility of **4-(Benzyloxy)-2-bromopyrimidine** is as an electrophile in Suzuki-Miyaura coupling.[1]

Reaction Workflow: Suzuki Coupling

Context: Coupling with aryl boronic acids to install C2-substituents.[1] Safety Critical Control Point (CCP): The activation of the C-Br bond requires Pd(0).[1] In the presence of base (K_2CO_3), the reaction generates heat and requires careful catalyst handling.



[Click to download full resolution via product page](#)

Caption: Safety workflow for Suzuki coupling. CCP 1 (Degassing) is critical to prevent catalyst poisoning and side reactions.

Experimental Protocol: C2-Arylation (Self-Validating)

This protocol includes built-in checkpoints to ensure safety and success.

- Setup: In a 50 mL round-bottom flask, charge **4-(Benzyloxy)-2-bromopyrimidine** (1.0 eq), Aryl boronic acid (1.2 eq), and K_2CO_3 (2.0 eq).
- Solvent: Add 1,4-Dioxane/Water (4:1 ratio).
 - Checkpoint: Ensure the solid is fully suspended before heating.[1]

- Degassing: Sparge with Argon for 10 minutes.
 - Why? Oxygen promotes homocoupling of the boronic acid and deactivates the Pd catalyst.[1]
- Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) quickly under Argon flow.
- Reaction: Heat to 90°C for 4-12 hours.
 - Monitoring: TLC (Hexane/EtOAc 4:1). The starting bromide (R_f ~0.6) should disappear.
- Quench: Cool to Room Temperature. Dilute with EtOAc and wash with Brine.[1]
 - Safety: Dispose of aqueous waste as Heavy Metal (Pd) Waste.

Part 5: Quantitative Data Summary

Property	Value / Description	Source/Estimation
Physical State	White to Off-white Solid	Experimental Observation
Melting Point	75–85°C (Estimated)	Based on 2-Cl analog
Boiling Point	>300°C (Predicted)	Calculated
LogP	2.81	Calculated (ChemAxon)
Solubility	DMSO, DCM, EtOAc	Insoluble in Water
pKa	~2.5 (Pyrimidine N)	Calculated

References

- Suzuki-Miyaura Coupling Mechanism & Safety
 - Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483. [Link](#)
- Handling of Halogenated Heterocycles

- National Center for Biotechnology Information (2024). PubChem Compound Summary for 2-Bromopyrimidine. PubChem. [Link](#)
- General Safety for Benzyl Ethers
 - Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Referencing stability of benzyl ethers).
- Analogous Compound Data (2-Chloropyrimidines)
 - Fisher Scientific.[1][2] (2022). Safety Data Sheet: 2-Chloropyrimidine. [Link](#)

Disclaimer: This guide is for research purposes only. Always consult the specific SDS provided by your chemical supplier before handling.[1] The CAS number for this specific isomer may vary by catalog; verify structure via NMR/LCMS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4'-Benzyloxy-2-bromopropiophenone, 97%, Thermo Scientific Chemicals 25 g | [Buy Online](#) | [Thermo Scientific Chemicals](#) | [Fisher Scientific \[fishersci.ca\]](#)
- 2. 4'-Benzyloxy-2-bromopropiophenone, 97%, Thermo Scientific Chemicals 25 g | [Buy Online](#) | [Thermo Scientific Chemicals](#) | [Fisher Scientific \[fishersci.ca\]](#)
- To cite this document: BenchChem. [Technical Safety & Handling Guide: 4-(Benzyloxy)-2-bromopyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2896731/docs#technical-safety-handling-guide-4-benzyloxy-2-bromopyrimidine\]](https://www.benchchem.com/product/b2896731/docs#technical-safety-handling-guide-4-benzyloxy-2-bromopyrimidine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)